molecular formula C23H23F2N5OS B2656529 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898368-08-6

2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2656529
CAS No.: 898368-08-6
M. Wt: 455.53
InChI Key: ZSMFQHFYZTXTEC-UHFFFAOYSA-N
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Description

Historical Development of Thiazolo[3,2-b]triazole Derivatives

The thiazolo[3,2-b]triazole system, a fused heterocycle comprising thiazole and triazole rings, was first synthesized in the mid-20th century through condensation reactions between mercapto-triazoles and α-halocarbonyl compounds. Early studies revealed its structural similarity to purine bases, prompting investigations into its bioactivity. By the 1980s, derivatives demonstrated antimicrobial, anti-inflammatory, and anticancer properties, with the scaffold’s planar geometry enabling intercalation into DNA and inhibition of enzymatic targets.

A landmark advancement occurred in 2015, when a one-pot synthesis method enabled functionalization at the C-5 and C-6 positions, expanding access to structurally diverse analogs. For instance, introducing alkyl groups at C-2 improved metabolic stability, while hydroxyl or carbonyl substituents at C-6 enhanced hydrogen-bonding interactions with biological targets. By 2020, over 50 patents highlighted thiazolotriazole derivatives as kinase inhibitors, antimicrobial agents, and G-quadruplex stabilizers.

Significance of Fluorinated Arylpiperazines in Drug Discovery

Fluorinated arylpiperazines are privileged pharmacophores in CNS and cardiovascular therapeutics due to their ability to modulate serotonin, dopamine, and adrenergic receptors. The electronegativity of fluorine enhances binding affinity by forming dipole-dipole interactions with target proteins, while its small atomic radius minimizes steric hindrance. For example, para-fluorination of arylpiperazines increases blood-brain barrier permeability and metabolic stability compared to non-fluorinated analogs.

Recent studies emphasize the role of meta- and para-fluorophenyl groups in optimizing pharmacokinetic profiles. In the antipsychotic drug ziprasidone, a para-fluorophenylpiperazine moiety contributes to prolonged receptor occupancy and reduced off-target effects. Similarly, dual fluorination, as seen in the experimental antidepressant compound 63 , improves selectivity for 5-HT~1A~ receptors while mitigating cytochrome P450 inhibition. These findings underscore fluorine’s strategic value in refining drug-like properties.

Emergence of Dual-Fluorinated Thiazolotriazole Compounds

The integration of fluorinated arylpiperazines into the thiazolotriazole scaffold represents a convergence of two pharmacologically validated motifs. In 2-ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b]triazol-6-ol , the thiazolotriazole core provides a rigid, aromatic platform for target engagement, while the 3-fluorophenyl and 4-(4-fluorophenyl)piperazine groups introduce stereoelectronic modulation (Figure 1).

Structural Advantages:

  • The ethyl group at C-2 enhances lipophilicity, potentially improving membrane permeability.
  • The hydroxyl group at C-6 enables hydrogen bonding with catalytic residues in enzymes like COX-2 or DNA gyrase.
  • Dual fluorination at meta and para positions balances electronic effects, optimizing receptor affinity and metabolic stability.

Recent synthetic breakthroughs, such as acid-catalyzed cyclization and microwave-assisted reactions, have enabled efficient production of such complex hybrids.

Research Objectives and Scope of Investigation

This compound’s development addresses three key objectives:

  • Synthetic Optimization: Refining one-pot methodologies to achieve higher yields and regioselectivity.
  • Biological Profiling: Evaluating dual fluorination’s impact on antimicrobial, anticancer, and CNS activity compared to mono-fluorinated analogs.
  • Structure-Activity Relationships (SAR): Correlating substituent effects (e.g., ethyl vs. methyl at C-2) with target binding and pharmacokinetics.

Preliminary in silico studies suggest strong affinity for serotonin receptors and bacterial topoisomerases, positioning this derivative as a multifunctional candidate for further preclinical validation.

Properties

IUPAC Name

2-ethyl-5-[(3-fluorophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23F2N5OS/c1-2-19-26-23-30(27-19)22(31)21(32-23)20(15-4-3-5-17(25)14-15)29-12-10-28(11-13-29)18-8-6-16(24)7-9-18/h3-9,14,20,31H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMFQHFYZTXTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)F)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23F2N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thiazole Ring: This step often involves the cyclization of appropriate thiourea derivatives with α-haloketones under basic conditions.

    Construction of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Final Assembly: The final step involves coupling the substituted thiazole and triazole rings under controlled conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle bulk quantities.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the fluorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can participate in various substitution reactions, especially nucleophilic aromatic substitution (SNAr) due to the presence of fluorine atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Properties

The compound has been studied for its diverse pharmacological effects, including:

  • Anticonvulsant Activity : Research indicates that thiazole derivatives possess anticonvulsant properties. In particular, compounds with similar structural motifs have demonstrated effectiveness in picrotoxin-induced seizure models. The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance anticonvulsant efficacy .
  • Anticancer Potential : Thiazole derivatives have shown promising results against various cancer cell lines. For instance, compounds that incorporate thiazole structures have been tested for their cytotoxic effects against human cancer cell lines such as A549 (lung adenocarcinoma) and U251 (glioblastoma). The presence of specific substituents on the thiazole ring has been linked to increased anticancer activity .
  • Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The incorporation of fluorinated phenyl groups may enhance the compound's ability to disrupt microbial membranes or inhibit essential metabolic pathways .

Case Studies

Several studies highlight the applications of thiazole derivatives similar to 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol:

StudyCompoundActivityFindings
Siddiqui et al. (2020)Thiazole-integrated pyrrolidinonesAnticonvulsantCompound 1 showed high efficacy with an ED50 of 18.4 mg/kg in seizure models .
Evren et al. (2019)N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancerCompound 19 exhibited strong selectivity against A549 cells with an IC50 of 23.30 ± 0.35 mM .
Łączkowski et al.Thiazole-linked azolesAnticonvulsantCompounds showed protection rates ranging from 33% to 100% in seizure tests .

Structure-Activity Relationship (SAR)

The SAR analysis is crucial for understanding how modifications to the core structure impact biological activity:

  • Substituent Effects : The introduction of electron-withdrawing groups (like fluorine) on the phenyl rings can enhance the potency of these compounds against specific targets.
  • Ring Modifications : Variations in the thiazole and triazole components can lead to significant changes in pharmacological profiles, affecting both efficacy and safety .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl and piperazine groups are known to enhance binding affinity and selectivity, potentially leading to modulation of biological pathways involved in disease processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Heterocycles : The target compound’s thiazolo-triazole core distinguishes it from tetrazole () and pyrimidine-based analogs (). Triazole rings generally exhibit greater metabolic stability compared to tetrazoles, which may influence pharmacokinetics .

Piperazine vs. Pyrazole: The 4-(4-fluorophenyl)piperazinyl group in the target compound could enhance solubility and CNS penetration compared to pyrazole-containing analogs () .

Synthesis : The target compound likely requires sequential coupling of the piperazine, fluorophenyl, and thiazolo-triazole units, analogous to PEG-400-mediated methods () or DMF-based crystallization (). Heterogeneous catalysis (e.g., Bleaching Earth Clay, ) might optimize yield .

Crystallographic and Conformational Analysis

  • Planarity and Puckering : In analogs (), fluorophenyl groups adopt perpendicular orientations relative to the main molecular plane, reducing steric clashes. The target compound’s 3-fluorophenyl group may similarly disrupt planarity, as modeled via Cremer-Pople coordinates () .
  • Software Tools : Structures of related compounds were resolved using SHELX () and visualized via ORTEP (), suggesting comparable methodologies for the target compound’s structural elucidation .

Pharmacological Implications

While direct activity data are lacking, the piperazine and fluorophenyl motifs in the target compound align with pharmacopeial agents (), such as triazolone derivatives targeting serotonin receptors . Compared to chlorophenyl-substituted analogs (), fluorine’s electron-withdrawing effects may enhance metabolic stability and blood-brain barrier penetration .

Biological Activity

The compound 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H22F2N4OSC_{20}H_{22}F_2N_4OS, with a molecular weight of approximately 394.48 g/mol. The structure features a thiazolo-triazole core, which is known for its diverse biological activities.

Properties Table

PropertyValue
Molecular FormulaC20H22F2N4OS
Molecular Weight394.48 g/mol
Purity≥ 95%

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Receptor Tyrosine Kinases (RTKs) : Similar compounds have been shown to inhibit RTKs, which are critical in cancer signaling pathways .
  • Cytotoxicity : Studies suggest that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : Preliminary studies indicate potential antibacterial and antifungal properties .

Efficacy in Models

Research has demonstrated the efficacy of this compound in several preclinical models:

  • Cancer Cell Lines : The compound has shown significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range.
  • Antimicrobial Assays : In vitro studies indicate that the compound exhibits potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal strains .

Case Studies

  • Study on Anticancer Activity : A study evaluated the anticancer potential of thiazole derivatives similar to our compound in MTT assays, revealing substantial cytotoxic effects with IC50 values ranging from 5 to 15 µM against various cancer cell lines .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiazole derivatives, finding that compounds with fluorinated phenyl groups showed enhanced activity against Staphylococcus aureus and Candida albicans .

Q & A

What are the key challenges in synthesizing 2-Ethyl-5-((3-fluorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol, and how can multi-step reaction optimization address them?

Advanced Research Focus
The compound’s structural complexity—combining thiazolo-triazole, piperazine, and fluorophenyl moieties—poses challenges in regioselectivity, steric hindrance, and purification. For example, the introduction of the 4-(4-fluorophenyl)piperazine group requires precise coupling conditions to avoid side reactions.
Methodological Answer :

  • Stepwise Synthesis : Use heterocyclic core formation first (e.g., thiazolo-triazole via cyclization of thiourea intermediates under acidic conditions), followed by piperazine coupling using Buchwald-Hartwig amination .
  • Catalytic Optimization : Employ PEG-400 with Bleaching Earth Clay (pH 12.5) as a heterogenous catalyst for nucleophilic substitution steps, ensuring high yields (70–80%) and reduced byproducts .
  • Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to isolate intermediates. Validate purity via HPLC (≥95%) and 1H^1H/13C^{13}C NMR .

How can crystallographic disorder in the thiazolo-triazole core be resolved during structural characterization?

Advanced Research Focus
Disorder in fused heterocycles often arises from rotational flexibility or overlapping electron densities.
Methodological Answer :

  • Data Collection : Use high-resolution synchrotron X-ray diffraction (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
  • Refinement Tools : Apply SHELXL for anisotropic displacement parameter refinement and ORTEP-3 for visualizing thermal ellipsoids. For severe disorder, split models into discrete positions with occupancy factors .
  • Validation : Cross-check with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···F, π-π stacking) are consistent with the refined structure .

What computational strategies predict the biological activity of this compound against fungal targets like 14-α-demethylase?

Advanced Research Focus
Molecular docking and dynamics simulations are critical for prioritizing in vitro assays.
Methodological Answer :

  • Target Preparation : Retrieve the 14-α-demethylase structure (PDB: 3LD6) and prepare it via protonation state correction (pH 7.4) and energy minimization (AMBER force field).
  • Docking Workflow : Use AutoDock Vina for flexible ligand docking. Parameterize the compound’s partial charges with Gaussian 16 (B3LYP/6-31G* basis set). Validate docking poses using RMSD clustering (<2.0 Å) .
  • Free Energy Calculations : Apply MM-GBSA to estimate binding affinity (ΔG). Prioritize compounds with ΔG ≤ −8 kcal/mol for antifungal testing .

How do conflicting NMR and X-ray data on fluorine substituent orientations inform conformational analysis?

Basic Research Focus
Fluorophenyl groups may exhibit dynamic behavior in solution vs. solid state.
Methodological Answer :

  • NMR Analysis : Use 19F^{19}F-NMR to detect chemical environment changes. For example, meta-fluorine (3-F) in solution may show splitting due to restricted rotation (Δδ = 0.2–0.5 ppm) .
  • Crystallographic Validation : Compare X-ray torsion angles (Cremer-Pople puckering coordinates) with NMR-derived rotamer populations. Discrepancies suggest temperature-dependent conformational equilibria .
  • DFT Modeling : Optimize conformers at the M06-2X/def2-TZVP level to identify low-energy states consistent with experimental data .

What are the best practices for analyzing metabolic stability of this compound in hepatic microsomes?

Advanced Research Focus
Predicting metabolic pathways ensures pharmacokinetic optimization.
Methodological Answer :

  • Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH (1 mM) in phosphate buffer (pH 7.4). Monitor parent compound depletion via LC-MS/MS over 60 minutes.
  • Metabolite ID : Perform HRMS (Q-TOF) with MSE data-independent acquisition. Key biotransformations:
    • N-Dealkylation of the piperazine moiety (m/z shift −28).
    • Oxidation of the thiazole ring (m/z +16) .
  • CYP Inhibition Assays : Test against CYP3A4/2D6 isoforms using luminescent substrates (IC50_{50} < 10 μM indicates high risk) .

How can researchers resolve contradictory SAR data between in vitro potency and cellular permeability?

Advanced Research Focus
Poor permeability may mask intrinsic activity in cellular assays.
Methodological Answer :

  • Permeability Assessment : Use parallel artificial membrane permeability assay (PAMPA) at pH 6.5/7.4. Compare with Caco-2 monolayer transport (Papp_{app} < 1 × 106^{-6} cm/s indicates low permeability) .
  • Pro-drug Design : Introduce ester or carbonate groups at the 6-ol position to enhance lipophilicity. Hydrolyze in situ via esterases (validate with LC-MS stability studies) .
  • Intracellular Accumulation : Quantify via LC-MS after cell lysis (e.g., HEK293 cells). Correlate with efflux transporter inhibition (e.g., verapamil for P-gp) .

What strategies mitigate photodegradation of the thiazolo-triazole core during storage?

Basic Research Focus
Photolytic cleavage of the triazole ring is a common stability issue.
Methodological Answer :

  • Forced Degradation : Expose solid samples to UV light (254 nm, 48 hrs). Monitor degradation via HPLC (new peaks at Rt_t ± 2 minutes).
  • Stabilization : Store in amber glass under nitrogen. Add antioxidants (0.1% BHT) or cyclodextrin inclusion complexes to reduce radical formation .
  • Degradation Pathway Elucidation : Isolate photoproducts (e.g., triazole ring-opened aldehydes) via prep-HPLC and characterize via 1H^1H-NMR coupling constants (e.g., J = 10–12 Hz for conjugated double bonds) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.